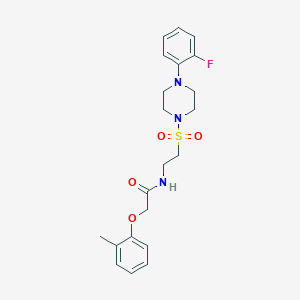![molecular formula C21H20FN3O B2667221 2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034610-86-9](/img/structure/B2667221.png)
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC1=C(C=CC=C1)C1=CC(CCNC2=O)=CC=N1 . This indicates the presence of a fluorophenyl group, an imidazopyridinyl group, and an acetamide group in the molecule .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
A study by (Dollé et al., 2008) discussed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), useful for in vivo imaging using positron emission tomography (PET). This application is significant in neurodegenerative disorder research.
Affinity and Selectivity for Peripheral Benzodiazepine Receptors
(Fookes et al., 2008) synthesized compounds with high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). These compounds, including fluoropropoxy and fluoroethoxy substituted derivatives, are important in studying neurodegenerative disorders.
Potential in Neuroinflammation PET Imaging
Research by (Damont et al., 2015) synthesized novel pyrazolo[1,5-a]pyrimidines with high affinity for the translocator protein 18 kDa (TSPO). These compounds are recognized as biomarkers of neuroinflammatory processes and are promising for in vivo PET-radiotracers in neuroinflammation.
Inhibitory and Anticancer Activities
A study by (Fallah-Tafti et al., 2011) explored N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This indicates potential applications in cancer treatment.
Studies on Metabolic Stability
(Stec et al., 2011) focused on improving metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This is crucial for the development of more stable and effective therapeutic agents.
Anti-Lung Cancer Activity
The work by (Hammam et al., 2005) synthesized fluoro-substituted compounds showing anti-lung cancer activity. This presents a novel approach in developing treatments for lung cancer.
Fluorescence Applications
(Velázquez-Olvera et al., 2012) studied the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, indicating their potential use as biomarkers and photochemical sensors.
Food Carcinogen Synthesis
(Lindström, 1995) focused on the synthesis of a food carcinogen, demonstrating the relevance in food safety and carcinogenic studies.
MRSA Inhibitors
Research by (Chaudhari et al., 2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives as promising Methicillin Resistant Staphylococcus aureus (MRSA) inhibitors. This holds significance in the field of antimicrobial resistance.
Cancer Imaging with TSPO PET Ligands
(Tang et al., 2013) discovered a novel TSPO ligand with enhanced affinity, suitable for molecular imaging of TSPO-expressing cancers. This is crucial for cancer diagnostics.
Safety And Hazards
The compound is classified under storage class code 11, which denotes combustible solids . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-4,7-10,14H,5-6,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHMUHPWTVOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)


![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)
![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)